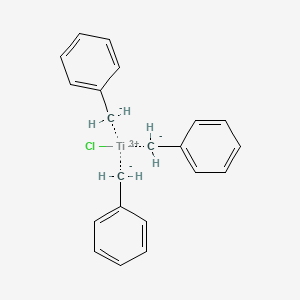
Methyl 4-(benzyloxy)-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For instance, “Methyl 4-(benzyloxy) benzoate” was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor .Chemical Reactions Analysis
While specific reactions involving “Methyl 4-(benzyloxy)-3-fluorobenzoate” are not available, similar compounds participate in various chemical reactions. For example, “4-Benzyloxy-3-methoxybenzaldehyde” reacts with benzohydrazide . Boronic esters, which could potentially be synthesized from this compound, are used in Suzuki–Miyaura coupling .Scientific Research Applications
Methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate has been used in a variety of research applications, including as a reagent in organic synthesis, as a solvent for organic reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants, and in the synthesis of organic dyes and pigments.
Mechanism of Action
Target of Action
Methyl 4-(benzyloxy)-3-fluorobenzoate is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of complex organic compounds through the coupling of chemically differentiated fragments .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals, materials science, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure under which the SM coupling reaction is carried out, the presence of a suitable catalyst (such as palladium), and the specific organoboron reagents used . Additionally, the compound’s stability can be affected by factors such as exposure to air, light, or moisture.
Advantages and Limitations for Lab Experiments
Methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and has a low boiling point, making it easy to handle and store. It is also relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it is not very soluble in water and is not very stable in the presence of light or heat.
Future Directions
In the future, methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate could be used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and pigments. It could also be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of this compound on cells and organisms. Finally, further research could be done to explore the potential applications of this compound in the fields of organic synthesis and drug development.
Synthesis Methods
Methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate can be synthesized from this compound(benzyloxy)-3-fluorobenzaldehyde and methyl iodide in the presence of a base. The reaction is carried out at room temperature and the product is collected by distillation.
properties
IUPAC Name |
methyl 3-fluoro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMATDNZWYSUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

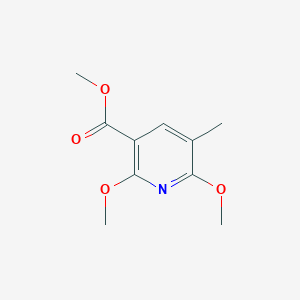
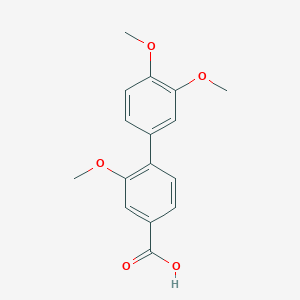

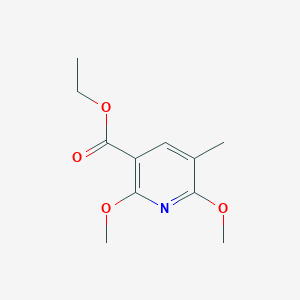
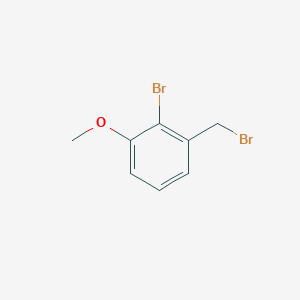



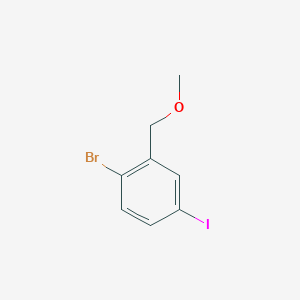

![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)


